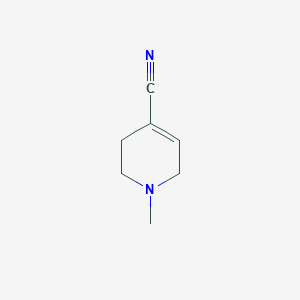










|
REACTION_CXSMILES
|
[Cl-].[CH3:2][NH+:3]1[CH2:8][CH2:7][C:6]([C:9](=O)[NH2:10])=[CH:5][CH2:4]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.BrBr.C(N(CC)CC)C>[OH-].[Na+].C(Cl)Cl>[CH3:2][N:3]1[CH2:8][CH2:7][C:6]([C:9]#[N:10])=[CH:5][CH2:4]1 |f:0.1,5.6|
|


|
Name
|
1-methyl-4-carbamoyl-1,2,5,6-tetrahydropyridinium chloride
|
|
Quantity
|
3.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C[NH+]1CC=C(CC1)C(N)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
3.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
|
Name
|
|
|
Quantity
|
11 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at room temperature for 20 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated to 50 ml
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in water (50 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with methylene chloride (3×75 ml)
|
|
Type
|
ADDITION
|
|
Details
|
To the water-phase sodium hydroxide (4N) (30 ml) was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with methylene chloride
|
|
Type
|
CUSTOM
|
|
Details
|
The combined extracts were dried
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |